5-Mercapto-6-azauracil sodium salt
Description
Contextualization within Nucleobase Analogues and Antimetabolite Research
Nucleobase analogues are a class of compounds structurally similar to the fundamental components of DNA and RNA: adenine, guanine (B1146940), cytosine, thymine, and uracil (B121893). iau.irnih.gov By virtue of this similarity, they can interfere with the synthesis and function of nucleic acids, often by inhibiting key enzymes or by being incorporated into DNA or RNA, leading to non-functional biomolecules. nih.govnih.gov This interference with normal cellular processes defines them as antimetabolites. iau.irnih.gov
Antimetabolite research has been pivotal in the development of a wide range of therapeutic agents, particularly in oncology and virology. humanjournals.comresearchgate.net The rationale behind their use is that rapidly proliferating cells, such as cancer cells or virus-infected cells, have a high demand for nucleic acid precursors, making them more susceptible to the disruptive effects of these analogues. nih.gov
Overview of 6-Azauracil (B101635) and Related Pyrimidine (B1678525) Analogues in Biochemical Investigations
6-Azauracil, a synthetic pyrimidine analogue where the carbon atom at the 6-position of the uracil ring is replaced by a nitrogen atom, is a classic example of a nucleobase analogue. researchgate.netekb.eg Its biological activity stems from its ability to act as an antagonist of uracil. sigmaaldrich.compsu.edu Within the cell, 6-azauracil is converted to its corresponding nucleotide, 6-azauridylate, which is a potent inhibitor of orotidine-5'-phosphate decarboxylase, a key enzyme in the de novo biosynthesis of pyrimidine nucleotides. nih.gov This inhibition leads to a depletion of the intracellular pools of uridine (B1682114) and cytidine (B196190) nucleotides, which are essential for RNA synthesis and other metabolic processes. nih.gov
The study of 6-azauracil has provided significant insights into the regulation of pyrimidine metabolism and its links to other cellular processes. nih.gov Researchers have utilized 6-azauracil and its derivatives to investigate transcriptional elongation, cell cycle control, and as a selective agent in molecular genetics. nih.gov The biological effects of 6-azauracil have been documented in a variety of organisms, from bacteria to mammalian cells. sigmaaldrich.comnih.gov
The development of derivatives of 6-azauracil, including those with substitutions at the 5-position, represents an effort to modulate its biological activity, selectivity, and pharmacological properties. The introduction of a mercapto group at this position, as in 5-Mercapto-6-azauracil, introduces a reactive thiol moiety that can significantly alter the compound's chemical and biological characteristics.
| Property | 6-Azauracil |
| Chemical Formula | C₃H₃N₃O₂ |
| Molecular Weight | 113.07 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 274-275 °C |
| Solubility | Soluble in aqueous bases |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3,5-dioxo-2H-1,2,4-triazine-6-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2S.Na/c7-1-2(9)5-6-3(8)4-1;/h(H,5,9)(H2,4,6,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRSVSYWNNTVKO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=NNC(=O)N1)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N3NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397205 | |
| Record name | Sodium 3,5-dioxo-2H-1,2,4-triazine-6-thiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20029-35-0 | |
| Record name | Sodium 3,5-dioxo-2H-1,2,4-triazine-6-thiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Research Findings on 5 Substituted 6 Azauracil Derivatives
Synthesis of 5-Mercapto-6-azauracil Precursors
The foundational step in the synthesis of the target compound and its derivatives is the preparation of a 6-azauracil (B101635) ring system, which is often substituted at the 5-position with a group amenable to conversion into a mercapto group. A common strategy involves the synthesis of 5-bromo-6-azauracil (B188841), which serves as a key intermediate.
The synthesis of 5-substituted-6-azauracils can be achieved through various routes. One established method begins with the cyclization of semicarbazones of arylglyoxylic acids in an alkaline solution. psu.edu However, the accessibility of the required arylglyoxylic acids can be a limiting factor. An alternative and often more practical approach starts with readily available amines. These amines are converted to isatines, which then react with semicarbazide (B1199961) to form semicarbazones. Subsequent alkaline recyclization of these semicarbazones yields 5-(2-aminoaryl)-6-azauracils. psu.edu
For the direct introduction of a halogen at the 5-position, which is a crucial precursor for the mercapto group, 6-azauracil can be directly brominated. The reaction of 6-azauracil with bromine in an aqueous solution or other suitable solvents provides 5-bromo-6-azauracil. This halogenated derivative is a versatile starting material for subsequent nucleophilic substitution reactions to introduce the desired sulfur functionality.
Derivatization and Salt Formation Strategies
With a suitable precursor such as 5-bromo-6-azauracil in hand, the next phase involves the introduction of the mercapto group and further derivatization, followed by the final conversion to the sodium salt.
Alkylation Reactions of 5-Mercapto-6-azauracil.
The mercapto group at the 5-position of the 6-azauracil ring is nucleophilic and can readily undergo S-alkylation with various alkylating agents. These reactions are typically carried out in the presence of a base to deprotonate the thiol, enhancing its nucleophilicity. Common alkylating agents include alkyl halides. The reaction conditions, such as the choice of solvent and base, can be optimized to achieve high yields of the desired S-alkylated products. For instance, the alkylation of N1-benzyl-6-mercaptouracil, a related compound, has been successfully achieved using different alkylating reagents. researchgate.net
| Reagent | Product |
| Alkyl Halide (R-X) | 5-(Alkylthio)-6-azauracil |
Table 1: General Alkylation Reaction of 5-Mercapto-6-azauracil
Formation of 5-[2-(Halogenobenzylthio)-ethyl]thio-6-azauracil Derivatives.
The synthesis of more complex thioether derivatives, such as those containing a halogenobenzylthio-ethyl moiety, can be achieved by reacting 5-mercapto-6-azauracil with a suitable bifunctional electrophile. This would typically involve a reagent containing both a halogenobenzyl group and a reactive site for attachment to the sulfur atom of the 6-azauracil ring. While specific literature on this exact derivative is scarce, the synthesis of various 5-(4-substituted benzyl)-6-azauracils has been reported, indicating the feasibility of introducing substituted benzyl (B1604629) groups onto the 6-azauracil scaffold. tandfonline.com
Generation of 5-[alkyl-(ethoxycarbonyl)methyl]mercapto-6-azauracils.
The introduction of an ethoxycarbonylmethyl group onto the sulfur atom at the 5-position can be accomplished by reacting 5-mercapto-6-azauracil with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. youtube.com This reaction, a classic S-alkylation, would proceed in the presence of a base to generate the thiolate anion, which then acts as a nucleophile to displace the halide from the ethyl haloacetate.
| Reactant 1 | Reactant 2 | Base | Product |
| 5-Mercapto-6-azauracil | Ethyl Chloroacetate | K₂CO₃ or NaH | 5-[(Ethoxycarbonyl)methyl]mercapto-6-azauracil |
Table 2: Synthesis of 5-[(Ethoxycarbonyl)methyl]mercapto-6-azauracil
Conversion to Sodium Salt via Debenzoylation and Sodium Methoxide (B1231860) Treatment.
The final step to obtain this compound often involves the deprotection of a protected mercapto group, followed by treatment with a sodium base. If the mercapto group is protected as a benzoyl thioester (5-benzoylmercapto-6-azauracil), the benzoyl group can be removed under basic conditions. Treatment with sodium methoxide in a suitable solvent like methanol (B129727) would facilitate both the debenzoylation and the formation of the sodium thiolate salt in a single step. This type of deprotection is a standard procedure in nucleoside and nucleotide chemistry.
Advanced Synthetic Transformations and Complex Structures
The 6-azauracil scaffold, including its 5-mercapto derivatives, serves as a versatile platform for the synthesis of more complex heterocyclic systems. The reactive nature of the 1,2,4-triazine (B1199460) ring and the functional groups at various positions allow for a range of advanced synthetic transformations.
For instance, the 6-azauracil ring can be a precursor to fused heterocyclic systems. The reaction of 6-azauracil with reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can lead to the formation of dichloro derivatives, which are then susceptible to further reactions such as hydrazinolysis to introduce hydrazine (B178648) groups. These dihydrazino-1,2,4-triazines can then be cyclized with various bifunctional reagents to construct polycyclic systems like pyrazolines, pyrazolones, and phthalazinones. ej-chem.org
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively employed to introduce aryl or other substituents at various positions of the uracil (B121893) and azauracil rings, demonstrating the potential for creating a diverse library of complex derivatives. beilstein-journals.orgnih.gov These advanced methodologies open avenues for the synthesis of novel and structurally diverse compounds based on the 5-mercapto-6-azauracil framework for various scientific investigations.
Nucleoside Synthesis from 5-Mercapto-6-azauracil Derivatives
The synthesis of nucleoside analogues is a cornerstone of medicinal chemistry, with many such compounds exhibiting significant antiviral and anticancer properties. nih.gov The incorporation of modified bases, such as derivatives of 5-mercapto-6-azauracil, can lead to nucleosides with unique biological activities. A general approach to nucleoside synthesis involves the coupling of a protected ribose or deoxyribose sugar with a modified nucleobase.
In the context of 6-azauracil derivatives, silylation of the heterocyclic base is a common strategy to enhance its reactivity and solubility in organic solvents, facilitating the subsequent glycosylation reaction. madridge.org For instance, silylated uracils have been effectively used in nucleoside synthesis, and the presence of substituents at the 5 and 6 positions can influence the outcome of the glycosylation. madridge.org The development of efficient methods for creating these crucial intermediates remains an active area of research. madridge.org
| Reactant 1 | Reactant 2 | Product | Reference |
| Silylated 5-substituted-6-azauracil | Protected ribofuranosyl halide | 5-substituted-6-azauracil nucleoside | madridge.org |
| 2,6-dichloropurine | ethyl propiolate | purine (B94841) bearing acrylate (B77674) derivative | nih.gov |
| trans-ethyl 4-mercapto-2-butenaoate | purine bearing acrylate derivative | thionucleoside analog | nih.gov |
Coupling Reactions of Diazonium Salts of 6-Azauracil Precursors
Diazonium salts are highly versatile intermediates in organic synthesis, enabling the introduction of a wide range of functional groups onto an aromatic or heteroaromatic ring. chemguide.co.uklibretexts.org The coupling reactions of diazonium salts derived from 6-azauracil precursors provide a powerful tool for the synthesis of novel derivatives. These reactions typically involve the diazotization of an amino-substituted 6-azauracil, followed by coupling with an electron-rich partner. youtube.comglobalresearchonline.net
For example, the diazotization of 5-(2-amino-3-methylphenyl)-6-azauracil proceeds smoothly, and the resulting diazonium salt can undergo various transformations. psu.edu One important application is the synthesis of azo compounds, which are known for their vibrant colors and have applications as dyes. globalresearchonline.netlibretexts.org The reaction of a 6-azauracil diazonium salt with an active methylene (B1212753) compound, for instance, can lead to the formation of functionalized azo derivatives. globalresearchonline.net The choice of the coupling partner and reaction conditions determines the final product. libretexts.org
| Diazonium Salt Precursor | Coupling Partner | Product Type | Reference |
| 5-(2-amino-3-methylphenyl)-6-azauracil | Hypophosphorus acid | 5-(m-tolyl)-6-azauracil | psu.edu |
| Aryldiazonium salt | Pentane-2,4-dione (Acetyl acetone) | 3-(Substituted-phenylazo)-pentane-2,4-diones | globalresearchonline.net |
| Benzenediazonium chloride | Phenol | Azo compound | chemguide.co.uk |
| Benzenediazonium chloride | Naphthalen-2-ol | Azo compound | chemguide.co.uk |
Chemoselective Synthesis of Stable Phosphorus Ylides with 6-Azauracil
Phosphorus ylides, also known as Wittig reagents, are crucial for the conversion of aldehydes and ketones into alkenes. libretexts.org The synthesis of stable phosphorus ylides derived from 6-azauracil opens up new avenues for the functionalization of this important heterocyclic scaffold. A one-pot, three-component reaction has been developed for the efficient synthesis of stable phosphorus ylides. tandfonline.comtandfonline.com
This reaction involves the combination of triphenylphosphine, a dialkyl acetylenedicarboxylate, and an NH-acid like 6-azauracil. tandfonline.comtandfonline.com The process is highly chemoselective and proceeds under neutral conditions at room temperature, affording excellent yields of the desired ylides. tandfonline.com These stable phosphorus ylides exist as a mixture of two geometrical isomers due to restricted rotation around the carbon-carbon partial double bond. tandfonline.com The resulting ylides are valuable synthetic intermediates for further chemical transformations. tandfonline.comresearchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Triphenylphosphine | Dialkyl acetylenedicarboxylates | 6-Azauracil | Stable phosphorus ylide |
| Triphenyl phosphite | 2-oxoindoline-3-ylidene derivatives | Acetylenic esters | Functionalized 2-oxoindoline-3-ylidene containing phosphonate (B1237965) esters |
Development of Novel Triazine-Containing Heterocycles
The 1,2,4-triazine core of 6-azauracil serves as a valuable starting point for the synthesis of more complex, fused heterocyclic systems. ej-chem.orgacs.org The inherent reactivity of the triazine ring allows for a variety of chemical modifications, leading to the generation of novel polyheterocyclic nitrogen systems. ej-chem.orgrsc.org These new structures are of interest due to their potential biological activities. nih.govnih.gov
One synthetic strategy involves the transformation of 6-azauracil into 3,5-dichloro-1,2,4-triazine, which can then undergo hydrazinolysis to yield a dihydrazino intermediate. ej-chem.org This intermediate serves as a versatile building block for the construction of various fused heterocycles, such as pyrazolines and triazinones, through reactions with different bifunctional reagents. ej-chem.org The exploration of such synthetic routes continues to expand the library of available triazine-based compounds. nih.gov
| Starting Material | Key Intermediate | Resulting Heterocycles | Reference |
| 6-Azauracil | 3,5-dichloro-6,1-dihydro-1,2,4-triazine | Pyrazolines, Pyrazolones, Phthalazinone, 1,2,4-triazinone | ej-chem.org |
| 2,4,6-trichloro-1,3,5-triazine (TCT) | Sequentially substituted TCT | s-Triazine-based heterocyclic hybrids | rsc.org |
Application as a Reagent in Organic Synthesis
Beyond being a target for synthesis, this compound and its parent compound, 6-azauracil, can also function as reagents in organic synthesis. The nucleophilic nature of the mercapto group and the acidic protons on the triazine ring allow these compounds to participate in various chemical reactions.
For example, 6-azauracil can act as an NH-acid in the multicomponent synthesis of stable phosphorus ylides, as discussed previously. tandfonline.comtandfonline.com In this context, it serves as a proton source and a key component in the formation of the final ylide structure. The ability of 6-azauracil and its derivatives to participate in such reactions highlights their utility as versatile tools for the construction of complex organic molecules.
Biochemical and Molecular Interactions of 5 Mercapto 6 Azauracil and Analogues
Interference with Pyrimidine (B1678525) Nucleotide Biosynthesis Pathways
Modulation of Intracellular GTP and UTP Nucleotide Pools
6-Azauracil (B101635) is an antimetabolite that demonstrates significant interference with the biosynthesis of purine (B94841) and pyrimidine nucleotides, leading to notable shifts in the intracellular nucleotide pools. sigmaaldrich.com In the yeast Saccharomyces cerevisiae, the addition of 6-azauracil to the growth medium results in a pronounced decrease in the intracellular concentration of guanosine (B1672433) triphosphate (GTP). sigmaaldrich.com This depletion of the GTP pool is a direct consequence of the inhibition of inosine (B1671953) monophosphate (IMP) dehydrogenase by a metabolite of 6-azauracil. sigmaaldrich.com
The reduction in GTP levels has been shown to have specific effects on certain mutant strains of S. cerevisiae. For instance, PPR2 mutants, which exhibit heightened sensitivity to 6-azauracil, are particularly susceptible to the decline in the GTP pool. Their growth in the presence of 6-azauracil can be restored by the addition of guanine (B1146940) to the medium, underscoring the critical role of GTP depletion in the action of 6-azauracil. sigmaaldrich.com
| Compound | Organism | Effect on Nucleotide Pools | Reference |
| 6-Azauracil | Saccharomyces cerevisiae | Strong reduction of GTP level | sigmaaldrich.com |
Inhibition of IMP Dehydrogenase Activity
A primary molecular target of 6-azauracil is the enzyme inosine monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical step in the de novo biosynthesis of guanine nucleotides. 6-Azauracil is converted intracellularly to its ribonucleoside monophosphate, 6-azauridine (B1663090) 5'-monophosphate (6-azaUMP), which acts as a potent inhibitor of IMPDH. sigmaaldrich.com
In vitro experiments have demonstrated a strong inhibition of IMPDH activity by 6-azaUMP, which directly explains the observed reduction in the GTP pool in Saccharomyces cerevisiae treated with 6-azauracil. sigmaaldrich.com The inhibition of IMPDH disrupts the normal flow of nucleotide biosynthesis, leading to an accumulation of IMP and a depletion of downstream products like GTP.
The sensitivity of certain yeast mutants to 6-azauracil has been linked to their inability to effectively induce the expression of genes encoding IMPDH in response to the drug. nih.gov This highlights the crucial role of IMPDH inhibition in the mechanism of action of 6-azauracil.
| Inhibitor | Target Enzyme | Effect | Reference |
| 6-Azauridine 5'-monophosphate (from 6-Azauracil) | IMP Dehydrogenase | Strong inhibition | sigmaaldrich.com |
| 6-Azauracil | IMP Dehydrogenase | Inhibition | nih.gov |
Effects on Orotic Acid Conversion and Pyrimidine Synthesis in Experimental Systems
6-Azauracil also exerts its effects on the de novo pyrimidine synthesis pathway by inhibiting the enzyme orotidylate decarboxylase (ODCase). This enzyme is responsible for the conversion of orotidine (B106555) 5'-monophosphate (OMP) to uridine (B1682114) 5'-monophosphate (UMP), a key precursor for all pyrimidine nucleotides. The inhibitory action of 6-azauracil at this step can lead to the accumulation of orotic acid and its derivatives. nih.govmdpi.com
In various experimental systems, the administration of 6-azauracil or its ribonucleoside, 6-azauridine, has been shown to cause orotic aciduria, a condition characterized by the excessive excretion of orotic acid in the urine. This is a direct consequence of the blockage of OMP decarboxylase. mdpi.com
Studies in Saccharomyces carlsbergensis have revealed that both 6-azauracil and 5-fluorouracil (B62378) cause a significant inhibition of RNA formation, a downstream effect of disrupted pyrimidine nucleotide synthesis. nih.gov This indicates that the interference with orotic acid conversion and subsequent pyrimidine synthesis has profound consequences on cellular macromolecular synthesis.
| Compound | Enzyme Affected | Pathway | Consequence | Reference |
| 6-Azauracil | Orotidylate Decarboxylase | Pyrimidine Synthesis | Inhibition of RNA formation, Orotic aciduria | nih.govmdpi.comnih.gov |
| 6-Azauridine | Orotidylate Decarboxylase | Pyrimidine Synthesis | Orotic aciduria | mdpi.com |
Interactions with Enzymatic Systems
Influence on Nicotinamide-Adenine Dinucleotide (Phosphate) Transhydrogenase Activity
There is currently no available information in the searched literature regarding the influence of 5-Mercapto-6-azauracil sodium salt or its analogue 6-azauracil on the activity of nicotinamide-adenine dinucleotide (phosphate) transhydrogenase.
Effects on Pyridoxal-Phosphate Requiring Enzymes Involved in Neurotransmitter Metabolism (referring to 6-azauracil)
Research has indicated that 6-azauracil can affect the activity of certain enzymes that are dependent on pyridoxal-phosphate (PLP), a coenzyme form of vitamin B6, which are involved in the metabolism of neurotransmitters. While the primary mechanisms of 6-azauracil are related to pyrimidine biosynthesis, these secondary effects on PLP-dependent enzymes have been observed.
Studies have investigated the effect of 6-azauracil on three such enzymes: glutamate (B1630785) decarboxylase, aromatic L-amino acid decarboxylase, and 4-aminobutyrate aminotransferase. These enzymes play crucial roles in the synthesis and degradation of neurotransmitters like GABA, serotonin, and dopamine. The interactions observed suggest that high concentrations of 6-azauracil or its metabolites may interfere with the function of these enzymes, potentially contributing to the neurological side effects seen with this compound. However, the precise molecular mechanisms of this inhibition have not been fully elucidated.
Antimetabolite Action in Cellular Models
Mechanism of Growth Inhibition in Microorganisms
The growth inhibitory effects of 6-azauracil and its derivatives in microorganisms are attributed to their function as antimetabolites. These compounds, being structural analogs of natural pyrimidines, interfere with the synthesis of essential nucleic acids. The core mechanism for derivatives of 6-azauracil involves the disruption of the synthesis of uridine derivatives, which are crucial for the production of ribonucleic acid (RNA) and cellular growth. nih.gov In tobacco tissue cultures, for instance, the growth inhibition caused by 6-azauracil could be completely reversed by the addition of uridine, highlighting the specific metabolic pathway being targeted. nih.gov This supports the concept that 6-azauracil derivatives act by inhibiting the production of molecules required for RNA synthesis. nih.gov In the context of 5-Mercapto-6-azauracil, the azauracil core is responsible for this antimetabolite activity, leading to the inhibition of growth in susceptible microorganisms. The presence of the mercapto group can further influence its biochemical interactions.
Antagonism of Nucleotide Metabolism in Investigational Studies
As a pyrimidine analog, 5-Mercapto-6-azauracil functions by antagonizing nucleotide metabolism. Antimetabolites are a class of substances that mimic the structure of essential metabolites and, as a result, can block or alter metabolic pathways. nih.gov The primary mechanism of action for many antimetabolites is the inhibition of DNA and RNA synthesis. nih.gov These compounds can be mistakenly recognized and utilized by cellular enzymes in place of their natural counterparts, leading to the disruption of critical processes.
Investigational studies into compounds with similar backbones, such as 6-mercaptopurine (B1684380) and 5-fluorouracil, have demonstrated their ability to interfere with nucleotide synthesis. nih.govnih.gov These agents can inhibit enzymes involved in the de novo synthesis of purines and pyrimidines or can be incorporated into DNA and RNA, leading to dysfunctional macromolecules. nih.govnih.gov The antagonism of nucleotide metabolism is a key strategy for inhibiting cell proliferation. nih.gov For example, 5-fluorouracil, a pyrimidine analog, is known to inhibit thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. nih.gov This disruption of nucleotide pools is a central aspect of its antimetabolite action.
Table 1: Summary of Antimetabolite Actions
| Compound/Derivative Class | Mechanism of Action | Primary Effect | Reference |
|---|---|---|---|
| 6-Azauracil Derivatives | Inhibition of uridine derivative synthesis | Inhibition of RNA synthesis and growth | nih.gov |
| 6-Mercaptopurine | Antagonizes folate acid metabolism | Inhibition of DNA and RNA synthesis | nih.gov |
| 5-Fluorouracil | Inhibition of thymidylate synthase | Disruption of DNA synthesis | nih.gov |
Thiol Reactivity and Biochemical Significance of the Mercapto Group
Reactivity Towards Electrophiles in Biological Contexts
The mercapto group (-SH), also known as a thiol group, is a significant functional group in biochemistry due to its nucleophilic nature. nih.gov In biological systems, nucleophilic biomacromolecules are often targeted by electrophiles, which are electron-deficient species. researchgate.net The thiol side chain of cysteine residues in proteins is a weak nucleophile, but it can be deprotonated to form a more reactive thiolate anion (RS⁻). nih.gov This thiolate is a highly reactive soft nucleophile that will preferentially react with soft electrophiles. nih.gov
The mercapto group on 5-Mercapto-6-azauracil provides a site for such nucleophilic reactions. In a biological context, this reactivity means the compound can interact with various endogenous electrophiles. The rate and specificity of these reactions are influenced by the local environment, including pH, which affects the ionization state of the thiol group. nih.gov The thiolate anion is generally more reactive than the neutral thiol. nih.gov This reactivity with electrophiles is a key aspect of the biochemical behavior of thiol-containing compounds.
Potential for Disulfide Bond Formation
One of the hallmark reactions of thiols is their ability to undergo oxidation to form disulfide bonds (-S-S-). nih.gov This reaction involves the pairing of two thiol groups, which can occur between two separate molecules or within the same molecule if it contains multiple thiol groups. In biological systems, the formation of disulfide bonds is a critical process for the stabilization of protein structures and is often enzyme-mediated. nih.govnih.gov
The mercapto group of 5-Mercapto-6-azauracil has the potential to participate in disulfide bond formation. This could occur through the reaction of two molecules of 5-Mercapto-6-azauracil to form a dimer, or it could involve the formation of a mixed disulfide with a biological thiol, such as a cysteine residue in a protein or the antioxidant glutathione. nih.gov The formation of such disulfide bonds is a reversible process, and the balance between the reduced thiol and the oxidized disulfide is crucial in many biological redox systems. nih.gov The conditions that favor disulfide bond formation are typically more oxidizing environments. raineslab.com
Table 2: Summary of Thiol Group Reactivity
| Reaction Type | Description | Significance | Reference |
|---|---|---|---|
| Reaction with Electrophiles | The thiol group acts as a nucleophile, reacting with electron-deficient species. | Allows for covalent modification of biological molecules. | researchgate.netnih.gov |
| Disulfide Bond Formation | Two thiol groups are oxidized to form a disulfide (-S-S-) linkage. | Potential for dimerization or interaction with biological thiols like cysteine. | nih.govnih.gov |
Mechanistic Investigations of Biochemical Activities
Elucidation of Molecular Mechanisms of Enzyme Inhibition
The primary mechanism of action for 6-azauracil (B101635), the parent compound of 5-Mercapto-6-azauracil, is the inhibition of enzymes crucial for the de novo synthesis of pyrimidine (B1678525) nucleotides. nih.gov After cellular uptake, 6-azauracil is converted to 6-azauridine (B1663090) and subsequently phosphorylated to 6-azauridine-5'-monophosphate (B1206782) (azaUMP). This metabolite is a potent competitive inhibitor of orotidylic acid decarboxylase (ODC). nih.gov ODC is a key enzyme in the pyrimidine pathway, responsible for converting orotidine-5'-monophosphate (OMP) into uridine (B1682114) monophosphate (UMP), a fundamental building block for all pyrimidine nucleotides used in RNA and DNA synthesis. nih.govwikipedia.org The inhibition of ODC leads to the accumulation of OMP and orotic acid, and a depletion of UTP and CTP pools, which are essential for numerous cellular processes. nih.gov
The introduction of a mercapto group at the 5-position may alter the inhibitory profile. While direct inhibitory data on 5-Mercapto-6-azauracil is limited, studies on its analogue, 6-azauracil, have shown effects beyond the pyrimidine pathway. For instance, 6-azauracil has been found to inhibit β-alanine catabolizing enzymes in rats, specifically β-alanine-oxoglutarate aminotransferase and D-3-aminoisobutyrate-pyruvate aminotransferase, leading to an accumulation of β-alanine. nih.gov This suggests that azauracil derivatives can interact with various enzymes, potentially through different mechanisms.
Table 1: Enzymes documented to be inhibited by 6-azauracil and its derivatives.
| Target Enzyme | Effect of Inhibition | Reference Compound | Experimental Model | Citation |
|---|---|---|---|---|
| Orotidylic Acid Decarboxylase (ODC) | Blocks conversion of OMP to UMP, halting pyrimidine synthesis. | 6-Azauracil | Not specified | nih.gov |
| β-Alanine-oxoglutarate aminotransferase | Decreased enzyme activity, leading to β-alanine accumulation. | 6-Azauracil | Rat (in vivo) | nih.gov |
| D-3-aminoisobutyrate-pyruvate aminotransferase | Decreased enzyme activity, contributing to β-alanine accumulation. | 6-Azauracil | Rat (in vivo) | nih.gov |
Analysis of Metabolic Perturbations in Various Experimental Models
The enzymatic inhibition caused by 6-azauracil analogues leads to significant and predictable metabolic disturbances. The most prominent effect is the disruption of pyrimidine nucleotide pools. nih.gov In Ehrlich ascites cells treated with 6-azauridine, a derivative of 6-azauracil, there was a marked accumulation of pathway intermediates including orotidine (B106555), orotic acid, dihydroorotate (B8406146), and carbamyl aspartate. nih.gov This buildup is a direct consequence of the bottleneck created by the inhibition of ODC and, to a lesser extent, dihydroorotate dehydrogenase. nih.gov
This depletion of UTP and GTP pools has widespread consequences for cellular metabolism. nih.gov In the yeast Saccharomyces cerevisiae, resistance to 6-azauracil (6AU) is linked to genes that regulate nucleotide pools, such as IMD2 and URA2, and transport, like the uracil (B121893) permease FUR4 which facilitates its entry into the cell. nih.gov
In plant models, such as excised pea root segments, uracil analogues containing a thiol group, like 2-thio-6-azauracil, have demonstrated distinct metabolic effects. nih.gov These compounds were found to stimulate growth, and studies using radiolabeled thiouracil showed its incorporation into RNA, where it replaced uracil. nih.gov This suggests that the metabolic machinery can recognize and utilize these analogues, leading to altered macromolecules and cellular functions. nih.gov
Table 2: Observed metabolic perturbations in response to 6-azauracil and its analogues.
| Experimental Model | Compound Used | Key Metabolic Perturbation | Downstream Effect | Citation |
|---|---|---|---|---|
| Ehrlich Ascites Cells | 6-Azauridine | Accumulation of orotidine, orotic acid, dihydroorotate, and carbamyl aspartate. | Inhibition of de novo pyrimidine biosynthesis. | nih.gov |
| Saccharomyces cerevisiae | 6-Azauracil | Depletion of intracellular GTP and UTP pools. | Growth inhibition. | nih.gov |
| Pea Root Segments | 2-Thio-6-azauracil | Incorporation of the analogue into RNA, replacing uracil. | Stimulation of growth rate and duration. | nih.gov |
| Rat (in vivo) | 6-Azauracil | Accumulation of β-alanine in the liver. | Inhibition of β-alanine catabolizing enzymes. | nih.gov |
Identification of Cellular Pathways Influenced by the Compound and its Analogues
The metabolic disruptions initiated by 6-azauracil and its analogues trigger responses in various cellular pathways, often related to stress, cell cycle control, and survival. The depletion of nucleotides is a significant cellular stressor that can activate complex signaling networks.
In human cancer cells, the analogue 6-azauridine (6-AZA) has been shown to induce autophagy-mediated cell death. nih.gov This process was found to be dependent on the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, and was reliant on the tumor suppressor protein p53. nih.gov Treatment with 6-AZA led to the activation of autophagic flux and enhanced lysosomal function. nih.gov These findings indicate that beyond simple metabolic inhibition, these compounds engage core cellular pathways that decide cell fate.
Furthermore, the Ly-6 gene complex, which codes for a variety of cell surface proteins involved in cell signaling and adhesion, represents a potential area influenced by metabolic changes. cellsignal.com While not directly linked to 5-Mercapto-6-azauracil, the fundamental role of nucleotides in gene expression and protein synthesis means that profound metabolic perturbations could indirectly affect the expression and function of such signaling proteins.
Research in Saccharomyces cerevisiae has also identified novel mechanisms of resistance to 6-azauracil that are independent of transcriptional elongation and nucleotide pool regulation. nih.gov The overexpression of the SNG1 gene, which encodes a plasma membrane protein, confers resistance, suggesting that cellular pathways related to membrane transport and detoxification are also influenced by the presence of this class of compounds. nih.gov
Studies on the Modulation of Chemical Toxicity in Experimental Models
There is evidence that uracil analogues can modulate the cellular response to other chemical agents, although specific studies on 5-Mercapto-6-azauracil sodium salt are not prominent. The principle of metabolic interference suggests that it could either enhance or mitigate the toxicity of other compounds. For instance, by depleting nucleotide pools, it could sensitize cancer cells to chemotherapeutics that target DNA replication.
Conversely, some thiol-containing compounds have been shown to possess cytoprotective properties. In a study on pea root segments, analogues with a thiol group, such as 2-thiouracil, were suggested to delay the increase in cell wall rigidity by interacting with cysteine in cell-wall proteins and preventing the formation of disulfide bridges. nih.gov This mechanism, which involves the thiol group, could potentially modulate the toxicity of agents that induce oxidative stress or target protein structure. While this is in a plant model, it highlights a potential function of the mercapto- group in modifying biological responses.
Computational and Theoretical Studies
Molecular Modeling Approaches
Molecular modeling techniques are instrumental in simulating and visualizing the complex interactions of molecules. For azauracil analogues, these methods are key to understanding their biological activity.
Protein-Ligand Binding Simulations and Interaction Analysis with Azauracil Analogues
Protein-ligand binding simulations are a cornerstone of computational drug design, enabling the prediction of how a small molecule, such as an azauracil analogue, will interact with a biological target. nih.govanl.gov These simulations can identify potential binding sites on a protein by detecting cavities and surface grooves. nih.govresearchgate.net The process often involves docking the ligand into the protein's active site and then running molecular dynamics simulations to observe the stability and nature of the interactions. youtube.comnih.gov For azauracil analogues, these simulations can reveal crucial details about the binding mode, including the specific amino acid residues involved and the types of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. nih.gov By analyzing these interactions, researchers can better understand the basis of the compound's activity and make informed decisions for designing more potent and selective derivatives. anl.gov
Conformational Analysis and Molecular Dynamics Simulations of Analogues
The three-dimensional conformation of a molecule is intrinsically linked to its biological function. Conformational analysis of azauracil analogues helps identify the most stable, low-energy shapes the molecule is likely to adopt. Molecular dynamics (MD) simulations take this a step further by simulating the movements of atoms within the molecule and its surrounding environment over time. rawdatalibrary.netnih.gov These simulations provide a dynamic view of how the flexibility of both the ligand and its protein target can influence the binding process. researchgate.net For instance, on-the-fly ab initio molecular dynamics simulations have been used to study the decay dynamics of photoexcited 6-azauracil (B101635), revealing that molecular ring puckering facilitates the internal conversion from the S2 to the S1 electronic state. rawdatalibrary.net Accelerated molecular dynamics (aMD) can be employed to speed up the simulation of events like ligand binding, which might otherwise occur on timescales difficult to reach with conventional MD. nih.gov The data from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can confirm the stability of the protein-ligand complex. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, provide highly accurate information about the electronic structure and energetics of molecules. cuny.edu
Evaluation of Potential Energy Surfaces in Reaction Mechanisms
Understanding the mechanism of a chemical reaction is fundamental to controlling and optimizing it. Quantum chemical calculations are used to map the potential energy surface of a reaction involving azauracil analogues. researchgate.netnih.gov This allows for the identification of transition states and the calculation of activation energies, providing a detailed picture of the reaction pathway. nih.govnih.gov By understanding the energetic landscape of the reaction, researchers can predict the feasibility of a proposed mechanism and identify key intermediates. researchgate.netnih.gov These computational methods have become a powerful partner in elucidating reaction mechanisms and even predicting new reactions. nih.govrsc.org
Application of Electronic Structure Theory for Compound Characterization
Electronic structure theory is a powerful tool for describing the motion of electrons in molecules. gatech.edu It can be used to calculate a wide array of molecular properties to characterize compounds like 5-Mercapto-6-azauracil and its analogues. mpg.de These properties include the distribution of electron density, molecular orbital energies, and spectroscopic properties. mdpi.comsemanticscholar.org For example, calculations can help in assigning experimental spectroscopic data to specific features of the molecular structure. usc.edu Different levels of theory, such as Hartree-Fock and Density Functional Theory (DFT), can be employed to model the electronic structure, with the choice of method impacting the accuracy of the results. mdpi.comsemanticscholar.org
In Silico Predictions of Biochemical Behavior and Reactivity
In silico methods utilize computer simulations to predict the biochemical behavior and reactivity of molecules, which can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing. scielo.br For azauracil analogues, these predictions can encompass a range of properties, including metabolic transformations and potential toxicity. scielo.br Quantitative Structure-Activity Relationship (QSAR) models are a key component of these predictions. nih.govmdpi.com QSAR models aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a particular property. nih.gov By generating a large number of molecular descriptors, these models can be trained to predict the properties of new, untested compounds. nih.govmdpi.com
Table 1: Key Computational and Theoretical Study Parameters
| Study Type | Key Parameters Investigated | Application to Azauracil Analogues |
| Protein-Ligand Binding Simulations | Binding affinity, binding mode, key interacting residues, non-covalent interactions. | Elucidating the mechanism of action and guiding the design of more potent inhibitors. nih.gov |
| Molecular Dynamics Simulations | Conformational changes, flexibility of ligand and protein, stability of protein-ligand complex (RMSD, RMSF). nih.gov | Understanding the dynamic nature of the binding process and the stability of the resulting complex. rawdatalibrary.net |
| Quantum Chemical Calculations | Potential energy surfaces, transition states, activation energies, electronic structure, molecular orbital energies. researchgate.netnih.govmdpi.com | Determining reaction mechanisms and characterizing the fundamental electronic properties of the compounds. nih.gov |
| In Silico Predictions (QSAR) | Toxicity, metabolic stability, biological activities based on molecular descriptors. scielo.brnih.gov | Prioritizing compounds for synthesis and experimental testing based on predicted biochemical behavior. mdpi.com |
Research Applications in Diverse Experimental Systems
Utilization in In Vitro Biochemical Assays and Enzyme Activity Studies
5-Mercapto-6-azauracil and its analogs have been identified as active compounds in in vitro biochemical assays, particularly in studies related to enzyme inhibition and protein aggregation. Research has demonstrated its role as an inhibitor of superoxide (B77818) dismutase 1 (SOD1) aggregation, a process implicated in certain neurodegenerative diseases. google.com In these studies, the compound is used to investigate the mechanisms of protein misfolding and to identify molecules that can stabilize protein structures.
In a specific application, 5-Mercapto-6-azauracil was one of several structurally similar compounds tested for its ability to inhibit the aggregation of a mutant form of human Cu-Zn superoxide dismutase (A4V). google.com These in vitro assays are crucial for understanding the pathogenesis of diseases like amyotrophic lateral sclerosis (ALS) and for the initial screening of potential therapeutic agents. google.com The assays provide a platform to assess how such compounds interact with proteins and prevent the formation of harmful aggregates. google.com
| Compound | Reported In Vitro Activity | Target Enzyme/Process |
| 5-Mercapto-6-azauracil | Inhibition of aggregation | Superoxide Dismutase 1 (SOD1) |
| 6-{[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione | Inhibition of aggregation | Superoxide Dismutase 1 (SOD1) |
| 1,2-di-[6-Mercapto-2H- google.comepdf.pubtriazine-3,5-dione]ethane | Inhibition of aggregation | Superoxide Dismutase 1 (SOD1) |
This table presents compounds identified in research as inhibitors of SOD1 aggregation in biochemical assays. google.com
Role as a Research Tool for Investigating Pyrimidine (B1678525) Metabolism in Cellular and Subcellular Models
The 6-azauracil (B101635) core of the molecule is a well-established pyrimidine antagonist. 6-Azauracil itself is known to interfere with nucleotide biosynthesis pathways, making it a valuable research tool. chemicalbook.com It functions by causing a depletion of the intracellular pools of guanosine (B1672433) triphosphate (GTP) and uridine (B1682114) triphosphate (UTP), which are essential for cellular processes, including transcription. chemicalbook.com
Derivatives like 5-Mercapto-6-azauracil are synthesized and studied to explore how modifications to the parent ring affect biological activity and cellular transport. tandfonline.com Research into these derivatives is often aimed at developing compounds with improved pharmacological properties, using the foundational knowledge of 6-azauracil's mechanism of action. tandfonline.com By studying how these analogs affect cellular models, particularly in organisms like yeast, researchers can investigate the intricacies of pyrimidine metabolism and the transcriptional machinery. chemicalbook.com
Applications in Microbial Growth Studies as an Inhibitor
The ability of 6-azauracil to disrupt nucleotide metabolism also makes it an effective growth inhibitor for a variety of microorganisms. chemicalbook.com This inhibitory action forms the basis for its use in microbial growth studies. Pyrimidine derivatives are a known class of compounds with potential antimicrobial properties. epdf.pub
By incorporating 5-Mercapto-6-azauracil sodium salt into culture media, researchers can study its effect on bacterial and fungal growth. Such studies are important for identifying new antimicrobial agents and understanding their mechanisms of action. The inhibitory properties of the azauracil structure are leveraged to probe the essential metabolic pathways of microorganisms. chemicalbook.com
Investigation of its Properties as a Ligand in Catalysis Research
The molecular structure of 5-Mercapto-6-azauracil, containing both sulfur and nitrogen atoms, makes it a candidate for use as a ligand in coordination chemistry and catalysis. The mercapto group (-SH) and the nitrogen atoms of the triazine ring can act as donor sites, forming stable complexes with metal ions. epdf.pub
Research in heterocyclic chemistry has noted that related mercapto-triazine compounds are explored as ligands with potential for multiple coordination modes. epdf.pub The synthesis of new complexes with bivalent metals has been described for Schiff bases derived from similar 4-amino-3-mercapto-triazine structures. epdf.pub While specific catalytic applications of 5-Mercapto-6-azauracil complexes are a niche area of research, its potential as a chelating agent allows it to be investigated for creating novel metal complexes with potential catalytic activities.
Use as a Reagent in Analytical and Synthetic Chemistry Research
This compound is utilized as a chemical reagent, primarily as a starting material or intermediate in organic synthesis. Its reactive mercapto group and the azauracil ring serve as a scaffold for building more complex molecules, particularly nucleoside analogs. tandfonline.com
Scientific literature details several synthetic pathways where this compound is a key reactant. For instance, it is used in acylation reactions and reacts with various electrophiles to create new derivatives. biblioteca-digitala.ro These synthetic applications are a cornerstone of medicinal chemistry research, where novel compounds are created for biological testing. tandfonline.com
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 5-Mercapto-6-azauracil | Ethyl α-halo-alkanoates | 5-[alkyl-(ethoxycarbonyl)methyl]mercapto-6-azauracils | tandfonline.com |
| Sodium salt of 5-mercapto-6-azauracil | 2-chloroethyl-halogenobenzyl sulfides | 5-[(halogenobenzyl)thioethyl]thio-6-azauracils | researchgate.net |
| 5-Mercapto-6-azauracil | (2-acetoxyethoxy)methyl bromide | Acyclic nucleosides | researchgate.net |
This table summarizes the use of 5-Mercapto-6-azauracil and its sodium salt as a reagent in the synthesis of various derivatives.
Q & A
Basic: What are the standard synthetic protocols for 5-mercapto-6-azauracil sodium salt, and how can reaction yields be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution. A validated protocol involves reacting 5-mercapto-6-azauracil with sodium hydroxide to generate the sodium salt, followed by alkylation with halogenated intermediates (e.g., 2-chloroethyl-halogenobenzyl sulfides) in a hydroalcoholic medium (ethanol/water) at 60–80°C. Yields range from 55–73%, influenced by stoichiometry, reaction time, and solvent polarity . Optimization strategies include:
- Solvent selection : Higher ethanol ratios improve solubility of hydrophobic intermediates.
- Catalysis : Mild bases (e.g., NaHCO₃) can reduce side reactions.
- Purification : Recrystallization from hot water or ethanol removes unreacted starting materials.
Table 1 : Yield variation with alkylating agents (example from Czobor & Cristescu, 2002 ):
| Alkylating Agent | Yield (%) |
|---|---|
| 2-Chloroethyl-benzyl sulfide | 73 |
| 2-Chloroethyl-4-fluorobenzyl sulfide | 62 |
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., thiol proton at δ 3.8–4.2 ppm, absence of free -SH groups).
- HPLC : Assess purity (>98%) using reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) .
- Elemental analysis : Validate empirical formula (C₃H₂N₃NaO₂S) with <0.3% deviation .
- UV-Vis spectroscopy : Detect π→π* transitions (λmax ~260 nm) for stability studies .
Advanced: How can structural modifications enhance the biological activity of 5-mercapto-6-azauracil derivatives?
Methodological Answer:
Modifications focus on the thiol (-SH) and azauracil moieties:
- Alkylation : Introduce hydrophobic groups (e.g., benzyl, halogenated alkyl chains) to improve membrane permeability. Antiviral activity correlates with electron-withdrawing substituents (e.g., -Cl, -F) at the benzyl position .
- Coordination complexes : Chelate with transition metals (e.g., Cu²⁺) to study redox-mediated cytotoxicity .
- Bioassays : Use IC₅₀ assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity) with positive controls (e.g., acyclovir) and statistical validation (ANOVA, p<0.05) .
Advanced: How should researchers address contradictions in reported biological activities of 5-mercapto-6-azauracil derivatives?
Methodological Answer:
Contradictions often arise from:
- Purity variability : Verify via HPLC and elemental analysis; impurities >2% can skew bioactivity .
- Assay conditions : Standardize cell lines (e.g., HeLa vs. Vero), incubation times, and solvent controls (DMSO <0.1%).
- Data normalization : Use relative activity (%) against a reference compound and report EC₅₀ values with 95% confidence intervals .
- Meta-analysis : Apply tools like Scopus (search equation: TITLE-ABS-KEY("5-Mercapto-6-azauracil") AND "biological activity") to identify trends across studies .
Basic: What are the primary applications of this compound in antiviral research?
Methodological Answer:
The compound serves as:
- Nucleic acid analog : Inhibits viral RNA polymerase by competing with uracil incorporation.
- Prodrug precursor : Modify the thiol group for targeted delivery (e.g., ester prodrugs hydrolyzed in vivo) .
- Enzyme inhibitor : Screened against viral thymidine kinases (e.g., herpes simplex virus) via kinetic assays (Km and Vmax comparisons) .
Advanced: How can computational modeling predict the reactivity of 5-mercapto-6-azauracil in nucleophilic environments?
Methodological Answer:
- DFT calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to identify electrophilic sites (e.g., C5 in azauracil) prone to alkylation .
- Molecular docking : Simulate binding affinity with viral enzymes (e.g., HIV-1 reverse transcriptase) using AutoDock Vina; validate with experimental IC₅₀ data .
- Solvent effects : Apply COSMO-RS models to predict solubility and reaction kinetics in hydroalcoholic mixtures .
Advanced: What methodologies optimize the stability of this compound in aqueous solutions?
Methodological Answer:
- pH control : Stabilize at pH 7–8 (avoid thiol oxidation) using phosphate buffers.
- Antioxidants : Add 0.01% EDTA or ascorbic acid to chelate metal ions.
- Lyophilization : Freeze-dry in inert atmospheres (N₂) for long-term storage .
- Stability-indicating assays : Monitor degradation via HPLC-UV at 260 nm; validate with Arrhenius kinetics (accelerated aging at 40°C/75% RH) .
Basic: How should researchers design pharmacological experiments to evaluate toxicity thresholds?
Methodological Answer:
- In vitro : Dose-response curves (0.1–100 μM) in primary hepatocytes; measure lactate dehydrogenase (LDH) leakage .
- In vivo : Acute toxicity studies in rodents (OECD 423 guidelines); calculate LD₅₀ and NOAEL (No Observed Adverse Effect Level) .
- Metabolomics : Use LC-MS to identify glutathione adducts, indicating metabolic detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
